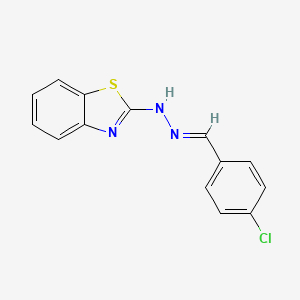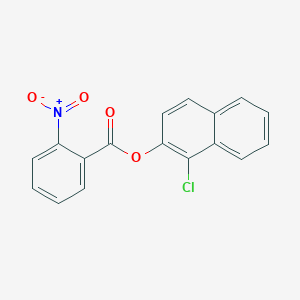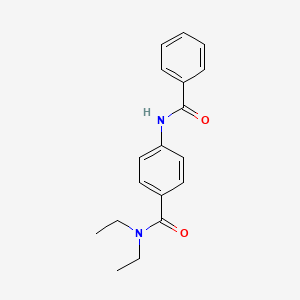
3-cyclohexyl-N-2-naphthylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-N-2-naphthylpropanamide, commonly known as W-18, is a synthetic opioid analgesic that was first synthesized in the 1980s. It is a highly potent and selective μ-opioid receptor agonist, which means that it binds to and activates the μ-opioid receptors in the brain and spinal cord, resulting in pain relief and euphoria. However, due to its high potency and potential for abuse, W-18 is not approved for human or animal use and is classified as a Schedule I controlled substance in the United States.
Wirkmechanismus
W-18 binds to and activates the μ-opioid receptors in the brain and spinal cord, resulting in pain relief and euphoria. However, unlike other opioid analgesics, W-18 does not activate the δ- or κ-opioid receptors, which are associated with side effects such as respiratory depression and sedation. This makes W-18 potentially safer and more effective than other opioid analgesics.
Biochemical and Physiological Effects:
W-18 has been shown to produce dose-dependent analgesia in animal models, with a potency that is several orders of magnitude greater than fentanyl. However, W-18 also produces dose-dependent respiratory depression, which is a common side effect of opioid analgesics. This suggests that W-18 may have a narrow therapeutic window and may be more dangerous than other opioid analgesics.
Vorteile Und Einschränkungen Für Laborexperimente
The high potency and selective μ-opioid receptor agonist activity of W-18 make it a potentially useful tool for studying the μ-opioid receptor and developing new opioid analgesics. However, due to its classification as a controlled substance and potential for abuse, W-18 is not widely available for research purposes and may be difficult to obtain.
Zukünftige Richtungen
Despite its potential as a research tool, the use of W-18 in scientific research is limited by its classification as a controlled substance. However, ongoing research into the μ-opioid receptor and the development of new opioid analgesics may lead to the discovery of new compounds with similar or improved properties. Additionally, the development of new synthetic methods for the synthesis of W-18 and related compounds may make them more widely available for research purposes.
Synthesemethoden
The synthesis of W-18 involves several steps, including the reaction of 2-naphthylmagnesium bromide with cyclohexanone to form 2-naphthylcyclohexanone, which is then reacted with 3-bromopropionyl chloride to form 3-cyclohexyl-2-naphthylpropanoic acid. This acid is then converted to the corresponding amide, 3-cyclohexyl-N-2-naphthylpropanamide, through reaction with ammonia gas.
Wissenschaftliche Forschungsanwendungen
Despite its classification as a controlled substance, W-18 has been the subject of scientific research due to its high potency and selective μ-opioid receptor agonist activity. Studies have shown that W-18 is more potent than fentanyl, a commonly used opioid analgesic, and has a longer duration of action. This makes it a potentially useful tool for studying the μ-opioid receptor and developing new opioid analgesics with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-naphthalen-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c21-19(13-10-15-6-2-1-3-7-15)20-18-12-11-16-8-4-5-9-17(16)14-18/h4-5,8-9,11-12,14-15H,1-3,6-7,10,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKMZXBCJUAWJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(naphthalen-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone](/img/structure/B5723867.png)


![(1,3-benzodioxol-5-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5723883.png)
![2-(2,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5723885.png)


![5-imino-6-(3-methylbenzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5723918.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5723935.png)
![{1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5723943.png)